molecular formula C10H13BrClN B3026990 3-(3-Bromophenyl)pyrrolidine hydrochloride CAS No. 1203681-69-9

3-(3-Bromophenyl)pyrrolidine hydrochloride

Cat. No. B3026990
CAS RN: 1203681-69-9
M. Wt: 262.57
InChI Key: ZUDAIKHDAZMDQW-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H13BrClN . It has a molecular weight of 262.57 .


Molecular Structure Analysis

The molecular structure of 3-(3-Bromophenyl)pyrrolidine hydrochloride is characterized by a five-membered pyrrolidine ring attached to a bromophenyl group . The InChI code for this compound is 1S/C10H12BrN.ClH/c11-10-3-1-2-8(6-10)9-4-5-12-7-9;/h1-3,6,9,12H,4-5,7H2;1H .


Physical And Chemical Properties Analysis

3-(3-Bromophenyl)pyrrolidine hydrochloride has a molecular weight of 262.57 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . Its exact mass and monoisotopic mass are 260.99199 g/mol .

Scientific Research Applications

Molecular Structure and Conformation

Research on compounds similar to 3-(3-Bromophenyl)pyrrolidine hydrochloride focuses on understanding their molecular structure and conformation. For example, a study on a related compound, Methyl 3-(4-bromophenyl)-1-methyl-1,2,3,3a,4,9b-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate, revealed insights into the conformation of the pyrrolidine ring and the orientation of the bromophenyl group (Nirmala et al., 2009). Such structural studies are crucial for understanding the chemical behavior and potential applications of these compounds.

Asymmetric Synthesis and Molecular Docking

Asymmetric synthesis is a key area of research for pyrrolidine derivatives. A study conducted on the synthesis of pyrrolidine derivatives with potential antithrombin activity demonstrates the efficiency of asymmetric synthesis methods. These methods produced enantiomerically pure compounds, which are important for specific therapeutic applications (Ayan et al., 2013). Molecular docking studies further aid in predicting the interaction of these compounds with biological targets.

Chemical Reactions and Synthesis

Chemical reactions involving pyrrolidine and similar compounds are also a significant area of research. A study on the reactions of 3-bromoisothiazole-5-carbonitriles with secondary dialkylamines like pyrrolidine highlights the variety of derivatives that can be synthesized and their potential applications (Kalogirou & Koutentis, 2014). Understanding these reactions is key for developing new compounds with specific properties.

Luminescent Properties

Compounds related to 3-(3-Bromophenyl)pyrrolidine hydrochloride are studied for their luminescent properties. The synthesis and luminescent properties of polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, similar to the pyrrolidine structure, show potential applications in materials science (Zhang & Tieke, 2008).

Antiviral and Anticancer Potential

The potential antiviral and anticancer properties of pyrrolidine derivatives are also explored. A study on C-5 substituted tubercidin analogues, which include pyrrolidine structures, evaluated their antiviral properties against a range of viruses (Bergstrom et al., 1984). Another study focused on the synthesis of 3-cyano-1,4,6-trisubstituted-2(1H)-pyridinones, supported with pyrrolidine, revealing moderate antitumor potential (Rostom et al., 2011).

Future Directions

Pyrrolidine derivatives, including 3-(3-Bromophenyl)pyrrolidine hydrochloride, have potential applications in drug discovery due to their versatile scaffold for novel biologically active compounds . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Future research could focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

properties

IUPAC Name

3-(3-bromophenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c11-10-3-1-2-8(6-10)9-4-5-12-7-9;/h1-3,6,9,12H,4-5,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDAIKHDAZMDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40705406
Record name 3-(3-Bromophenyl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenyl)pyrrolidine hydrochloride

CAS RN

1203681-69-9
Record name 3-(3-Bromophenyl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-bromophenyl)pyrrolidine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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